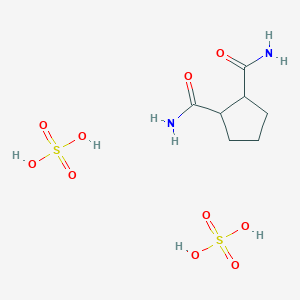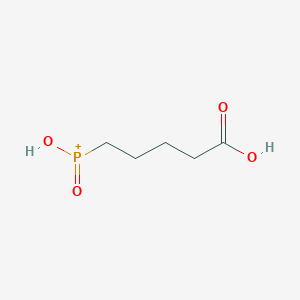![molecular formula C6H8Cl2F3N2O2P B12618458 [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride CAS No. 914361-74-3](/img/structure/B12618458.png)
[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride: is a chemical compound with the molecular formula C6H9Cl2F3N2O2P It is a derivative of piperazine, a heterocyclic amine, and contains trifluoroacetyl and phosphonic dichloride functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride typically involves the reaction of piperazine with trifluoroacetic anhydride to introduce the trifluoroacetyl group. This intermediate is then reacted with phosphorus trichloride to form the phosphonic dichloride derivative. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride can undergo oxidation reactions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic dichloride group to phosphonic acid or phosphonate esters.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.
Substitution: Nucleophiles like ammonia, primary and secondary amines, alcohols, and thiols are employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphonic acid or phosphonate esters.
Substitution: Various substituted phosphonic dichloride derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride is used as a building block in organic synthesis for the preparation of complex molecules. It serves as a precursor for the synthesis of phosphonic acid derivatives, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of inhibitors targeting specific enzymes or receptors. Additionally, it can be used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound finds applications in the development of flame retardants, plasticizers, and corrosion inhibitors. Its ability to form stable complexes with metals makes it useful in materials science for the preparation of metal-organic frameworks and coordination polymers.
作用機序
The mechanism of action of [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites, while the phosphonic dichloride group can participate in covalent bonding with nucleophilic residues. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects.
類似化合物との比較
- [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic acid
- [4-(Trifluoroacetyl)piperazin-1-yl]phosphonate esters
- [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic monoesters
Comparison: Compared to its analogs, [4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride is unique due to the presence of two reactive chlorine atoms, which allow for further functionalization through substitution reactions
特性
CAS番号 |
914361-74-3 |
|---|---|
分子式 |
C6H8Cl2F3N2O2P |
分子量 |
299.01 g/mol |
IUPAC名 |
1-(4-dichlorophosphorylpiperazin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H8Cl2F3N2O2P/c7-16(8,15)13-3-1-12(2-4-13)5(14)6(9,10)11/h1-4H2 |
InChIキー |
MXNASHSZUXNRBC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)C(F)(F)F)P(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12618384.png)


![(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12618397.png)

![1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B12618416.png)


![6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12618435.png)


![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one](/img/structure/B12618469.png)
